An In-depth Technical Guide to the Spectral Data of 2,3,5,6-Tetrafluorobenzaldehyde
An In-depth Technical Guide to the Spectral Data of 2,3,5,6-Tetrafluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectral data for 2,3,5,6-Tetrafluorobenzaldehyde (CAS No: 19842-76-3). The document is structured to offer readily accessible data for researchers and professionals in the fields of chemistry and drug development. It includes a summary of mass spectrometry data, information on nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, detailed experimental protocols, and a visual representation of the spectral analysis workflow.
While publicly available resources confirm the existence of comprehensive spectral data for this compound, detailed numerical values for NMR and a complete peak list for IR spectroscopy are not fully accessible in the public domain and may require access to specialized commercial databases.
Molecular Structure
IUPAC Name: 2,3,5,6-tetrafluorobenzaldehyde Molecular Formula: C₇H₂F₄O Molecular Weight: 178.08 g/mol Structure:
Spectral Data Summary
The following tables summarize the available spectral data for 2,3,5,6-Tetrafluorobenzaldehyde.
Mass Spectrometry
Gas Chromatography-Mass Spectrometry (GC-MS) data is available from the NIST Mass Spectrometry Data Center.[1] The primary fragmentation pattern provides insight into the stability of the molecular ion and subsequent fragmentation pathways.
| Analysis Type | Parameter | Value | Source |
| GC-MS | Molecular Ion (M+) | m/z 178 | NIST[1] |
| 2nd Highest Peak | m/z 177 | NIST[1] | |
| 3rd Highest Peak | m/z 99 | NIST[1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data
| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |
| Aldehydic-H | ~9.5 - 10.5 | Triplet (due to coupling with adjacent Fluorine) | Data not available |
| Aromatic-H | ~7.0 - 8.0 | Complex multiplet | Data not available |
¹³C NMR Data
| Carbon | Expected Chemical Shift (ppm) | Expected Multiplicity |
| C=O | ~185 - 195 | Data not available |
| Aromatic C-F | ~130 - 165 | Data not available |
| Aromatic C-H | ~110 - 130 | Data not available |
| Aromatic C-CHO | Data not available | Data not available |
¹⁹F NMR Data
| Fluorine Position | Expected Chemical Shift (ppm) | Expected Multiplicity |
| F-2, F-6 | Data not available | Multiplet |
| F-3, F-5 | Data not available | Multiplet |
Infrared (IR) Spectroscopy
An ATR-IR spectrum of 2,3,5,6-Tetrafluorobenzaldehyde is available from Sigma-Aldrich.[1] The spectrum would be expected to show characteristic peaks for the aldehyde functional group and the fluorinated aromatic ring. A detailed peak list is not publicly available.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (aldehyde) | ~2850 and ~2750 | Medium |
| C=O stretch (aldehyde) | ~1700 - 1720 | Strong |
| C=C stretch (aromatic) | ~1450 - 1600 | Medium to Strong |
| C-F stretch | ~1100 - 1400 | Strong |
Experimental Protocols
The following are detailed methodologies for the key experiments cited, providing a framework for reproducing the spectral analysis of 2,3,5,6-Tetrafluorobenzaldehyde.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: A sample of 2,3,5,6-Tetrafluorobenzaldehyde (approximately 10-20 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).
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Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used for analysis.
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¹H NMR Acquisition:
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Pulse Program: A standard single-pulse experiment is used.
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Spectral Width: Set to cover the expected range of proton signals (e.g., 0-12 ppm).
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Acquisition Time: Typically 2-4 seconds.
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Relaxation Delay: 1-5 seconds between pulses.
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Number of Scans: 8-16 scans are usually sufficient for a clear spectrum.
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¹³C NMR Acquisition:
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Pulse Program: A proton-decoupled pulse sequence is used to simplify the spectrum.
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Spectral Width: Set to cover the full range of carbon signals (e.g., 0-200 ppm).
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Acquisition Time: Typically 1-2 seconds.
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Relaxation Delay: 2-5 seconds.
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Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.
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¹⁹F NMR Acquisition:
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Pulse Program: A standard single-pulse experiment is used.
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Spectral Width: A wider spectral width is necessary to cover the larger chemical shift range of fluorine (e.g., -200 to 0 ppm relative to CFCl₃).
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Decoupling: Proton decoupling can be applied to simplify the spectra.
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Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to TMS.
Infrared (IR) Spectroscopy
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Sample Preparation: As 2,3,5,6-Tetrafluorobenzaldehyde is a liquid, a small drop can be placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
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Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
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Data Acquisition:
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A background spectrum of the clean ATR crystal or empty salt plates is recorded.
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The sample is then placed on the crystal or between the plates, and the sample spectrum is recorded.
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Spectral Range: Typically 4000-400 cm⁻¹.
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Resolution: 4 cm⁻¹ is generally sufficient.
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Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
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Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (GC-MS)
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Sample Preparation: A dilute solution of 2,3,5,6-Tetrafluorobenzaldehyde is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
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Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
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Gas Chromatography (GC) Conditions:
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Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
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Injector Temperature: Typically 250 °C.
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Oven Program: A temperature ramp is used to ensure good separation, for example, starting at 50 °C, holding for 2 minutes, then ramping at 10 °C/min to 250 °C.
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Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
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Mass Spectrometry (MS) Conditions:
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Ionization Mode: Electron Ionization (EI) at 70 eV.
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Mass Range: A scan range of m/z 40-400 is typically used.
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Ion Source Temperature: ~230 °C.
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Data Analysis: The resulting mass spectrum is analyzed for the molecular ion peak and characteristic fragmentation patterns. The spectrum can be compared to a library database (e.g., NIST) for confirmation.
Visualization of Spectral Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of 2,3,5,6-Tetrafluorobenzaldehyde, showing how different techniques provide complementary information to elucidate the molecular structure.
Caption: Workflow for Spectroscopic Analysis.
